GSK-LSD1 (also known as GSK2879552) is a potent, selective, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). [, ] LSD1 is an enzyme that removes methyl groups from lysine residues on histones, which are proteins that package and order DNA. [] By inhibiting LSD1, GSK-LSD1 alters gene expression and cellular processes. [, ] GSK-LSD1 is classified as a small molecule inhibitor and has been widely used as a research tool to study the biological roles of LSD1 in various cellular processes and disease models. []
GSK-LSD1 is a small molecule inhibitor of lysine-specific demethylase 1, an enzyme involved in the demethylation of histones and non-histone substrates, playing a critical role in gene regulation, cell differentiation, and proliferation. GSK-LSD1 has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting the enzymatic activity of LSD1.
GSK-LSD1 was developed by GlaxoSmithKline as part of a broader effort to create effective inhibitors of LSD1. The compound is classified as a reversible inhibitor that selectively targets LSD1, making it a valuable tool for both therapeutic and research applications.
GSK-LSD1 is classified under small molecule inhibitors and specifically falls within the category of histone demethylase inhibitors. It has been studied extensively in various preclinical models, particularly in the context of glioblastoma and other cancer types.
The synthesis of GSK-LSD1 involves several key steps that typically include:
The synthesis may utilize reagents such as bromopropylated chromophores and various protective groups that are removed at different stages to yield the active compound. The reaction conditions (temperature, solvent) are optimized for maximum yield and purity.
GSK-LSD1 has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory activity against LSD1.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of GSK-LSD1 after synthesis.
GSK-LSD1 undergoes specific chemical reactions that facilitate its interaction with LSD1:
The kinetics of inhibition can be characterized using methods like the half-maximal inhibitory concentration (IC50) assays, where GSK-LSD1's potency is evaluated against different concentrations of LSD1.
GSK-LSD1 inhibits LSD1 by binding to its active site, preventing the enzyme from demethylating lysine residues on histones and non-histone proteins. This action leads to:
Studies have shown that GSK-LSD1 effectively reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
GSK-LSD1 has several applications in scientific research:
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser enzyme that catalyzes the removal of mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/me2) or lysine 9 (H3K9me1/me2). This activity enables context-dependent gene repression (via H3K4 demethylation) or activation (via H3K9 demethylation) [3] [5] [8]. Structurally, LSD1 comprises three functional domains: an N-terminal SWIRM domain facilitating protein-protein interactions, a Tower domain essential for binding co-repressor complexes, and a C-terminal amine oxidase-like (AOL) domain housing the FAD-binding site and catalytic center [5] [8]. LSD1 requires assembly into multi-protein complexes (e.g., CoREST, NuRD, or SNAG transcription factor complexes) for substrate recognition and nucleosomal demethylase activity [5] [8].
In oncology, LSD1 is overexpressed in acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and other malignancies, where it silences tumor suppressor genes and blocks cellular differentiation. For example, in AML, LSD1 maintains leukemic stem cell self-renewal by repressing genes governing myeloid differentiation (e.g., CEBPA, PU.1) [1] [9] [10]. Non-oncological roles include regulating neural differentiation and stem cell pluripotency, implicating it in neurodevelopmental disorders [6] [8].
LSD1 inhibition exerts dual anticancer effects: (1) Epigenetic reprogramming: Inhibitors increase global H3K4me2 levels, reactivating silenced differentiation genes. In AML, this reverses the differentiation blockade characteristic of leukemia stem cells [1] [9]. (2) Disruption of oncogenic complexes: Inhibition destabilizes LSD1’s interaction with SNAG-domain transcription factors (e.g., GFI1B), impairing survival signals in AML [7] [9].
Table 1: Key LSD1 Inhibitors in Clinical Development
Inhibitor | Target Specificity | Clinical Phase | Primary Indications |
---|---|---|---|
GSK-LSD1 | LSD1 (irreversible) | Preclinical | AML, SCLC |
TCP (Tranylcypromine) | LSD1/MAO (irreversible) | Phase I/II | AML, MDS |
ORY-1001 | LSD1 (irreversible) | Phase I | AML, SCLC |
IMG-7289 | LSD1 (irreversible) | Phase II | AML, Myelofibrosis |
CC-90011 | LSD1 (reversible) | Phase I | Solid Tumors, NHL |
Source: Adapted from [10]
Synergistic Combinations:
Non-oncological applications target LSD1’s enzymatic activity without disrupting protein interactions (e.g., neurodevelopmental disorders) [6] [7].
Chemical Properties: GSK-LSD1 (rel-N-[(1R,2S)-2-Phenylcyclopropyl]-4-piperidinamine dihydrochloride) is a racemic cyclopropylamine derivative (MW: 289.24 g/mol, CAS: 1431368-48-7). It exhibits high aqueous solubility (20 mg/mL in water) and stability at 2–8°C [4] [6].
Mechanism of Action: As an irreversible inhibitor, GSK-LSD1 undergoes oxidative catalysis by LSD1’s FAD cofactor, forming a covalent adduct with FAD at the enzyme’s active site. This adduct permanently inactivates demethylase activity [5] [7]. The inhibitor demonstrates potent enzymatic inhibition (IC₅₀ = 16 nM) and >1,000-fold selectivity over related FAD-dependent enzymes (LSD2, MAO-A/B) and 55 non-target receptors [2] [6] [10].
Cellular and Preclinical Efficacy:
Table 2: Cellular Responses to GSK-LSD1 Treatment in AML Models
Model System | Treatment | Key Effects | Molecular Changes |
---|---|---|---|
MLL-AF9 murine cells | GSK-LSD1 (0.5 mg/kg) | ↓ Bone marrow GFP⁺ cells; ↑ survival (78 vs 39 days) | ↑ Chromatin accessibility; PU.1/C/EBPα recruitment |
THP-1 cell line | 100–500 nM, 48h | ↑ CD86⁺ cells; G0/G1 arrest; morphologic differentiation | ↑ H3K4me2; ↓ proliferation genes |
Primary AML blasts | 200 nM + ATRA | ↓ Colony formation; ↑ Annexin V⁺ cells | ↑ Myeloid gene expression; caspase activation |
Source: Data compiled from [1] [9]
Resistance Mechanisms: A novel Grob fragmentation-based resistance pathway was identified, where distal active-site mutations promote fragmentation of the inhibitor-FAD adduct, restoring enzyme function [7]. This highlights the need for next-generation inhibitors targeting non-catalytic sites.
Clinical Status: Despite promising preclinical data, the clinical development of GSK-2879552 (a close analog) was terminated due to limited efficacy and toxicity in relapsed/refractory AML/SCLC [10]. GSK-LSD1 remains a critical chemical probe for elucidating LSD1 biology.
Summary of Key Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7